molecular formula C16H14N2O4 B2567209 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903314-98-6

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2567209
CAS No.: 1903314-98-6
M. Wt: 298.298
InChI Key: LLKRVXQOOUUNKV-UHFFFAOYSA-N
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Description

3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring. The azetidine moiety is further functionalized with a 2H-1,3-benzodioxole-5-carbonyl group, introducing a bicyclic aromatic system. This structure combines pyridine’s electron-deficient character with the conformational rigidity of azetidine and the lipophilic benzodioxole group, making it a candidate for applications in medicinal chemistry and materials science. However, direct experimental data on its synthesis or properties are absent in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(11-3-4-14-15(6-11)21-10-20-14)18-8-13(9-18)22-12-2-1-5-17-7-12/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRVXQOOUUNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various coupling reactions, making it essential in the development of novel compounds with potential therapeutic applications .

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of benzodioxole exhibit antimicrobial effects against various pathogens. The compound's structure allows it to inhibit key microbial enzymes, disrupting cellular processes essential for survival .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The exact mechanism involves the disruption of cell membrane integrity and inhibition of critical cellular pathways .

Medicine

The medical applications of this compound are under active investigation:

  • Drug Development : Due to its diverse biological activities, there is ongoing research into its potential as a pharmaceutical agent. The compound's ability to interact with specific molecular targets could lead to new therapies for infectious diseases and cancer .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Antimicrobial Activity : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing moderate activity comparable to standard antibiotics like Streptomycin and Fluconazole. The results are summarized in Table 1 below:
    CompoundActivity (Zone of Inhibition)
    3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-oneModerate
    3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-oneMild
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of related azetidine derivatives on various cancer cell lines. The findings suggested that certain modifications to the benzodioxole moiety enhanced anticancer activity significantly.

Mechanism of Action

The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from Catalogs

The following pyridine derivatives share partial structural motifs with the target compound (Table 1):

Compound Name Key Features Molecular Weight CAS Number Source
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine Pyridine + pyrrolidine + benzyl + methoxy 282.38 1228666-00-9
3-(5,6-Dimethoxypyridin-3-yl)prop-2-en-1-ol Pyridine + dimethoxy + propenol 209.23 Not Provided
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Pyridine + dimethoxy + ester 237.25 Not Provided
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine + chloro + substituted phenyl + amino Varies Not Provided

Key Observations :

  • Substituents : The benzodioxole group in the target compound provides greater aromaticity and lipophilicity compared to simpler methoxy or benzyl groups in analogues .
  • Functional Groups: Unlike the ester or propenol groups in , the target’s ether linkage may enhance hydrolytic stability.

Physicochemical Properties

While direct data for the target compound are unavailable, inferred properties based on structural analogues include:

  • Lipophilicity (Log Kow) : The benzodioxole group (Log Kow ~2.5 for similar bicyclic ethers) likely increases hydrophobicity compared to 3-acetylpyridine (Log Kow 0.52) .
  • Molecular Weight : Estimated at ~330–350 g/mol, higher than most catalogued pyridine derivatives (e.g., 209–282 g/mol in ).
  • Solubility : Reduced water solubility compared to polar derivatives like 3-acetylpyridine (water solubility: 1,000 mg/L) .

Biological Activity

The compound 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14_{14}H13_{13}N3_3O5_5
  • Molecular Weight: 303.2701 g/mol
  • CAS Number: 2034277-99-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Specifically, the compound may exhibit:

  • Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in metabolic and inflammatory pathways.
  • Receptor Binding: Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Biological Evaluations

Various studies have evaluated the biological activity of compounds related to the benzodioxole structure and azetidine derivatives. Here are some notable findings:

Antimicrobial Activity

Research indicates that derivatives of benzodioxole possess significant antimicrobial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains and fungi, showing promising results.

CompoundActivity TypeMIC (μg/mL)
Benzodioxole Derivative AAntibacterial0.12
Benzodioxole Derivative BAntifungal0.49

Insecticidal Activity

A study highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. The compound demonstrated larvicidal activity with an LC50_{50} value of 28.9 ± 5.6 μM.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain benzodioxole derivatives exhibit low toxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), indicating a favorable safety profile for therapeutic applications.

Case Studies

  • Larvicidal Activity Against Aedes aegypti:
    • A study synthesized several benzodioxole derivatives and evaluated their efficacy against mosquito larvae. The most active compound displayed significant larvicidal effects without cytotoxicity in mammalian cells.
  • Anti-inflammatory Effects:
    • Research on azetidine derivatives indicated that they could reduce inflammation markers by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling the azetidine-3-ol derivative with 2H-1,3-benzodioxole-5-carbonyl chloride under anhydrous conditions. A two-step procedure is typical:

Azetidine Activation : React azetidine-3-ol with a base (e.g., NaH) in THF to generate the alkoxide intermediate.

Coupling : Add 2H-1,3-benzodioxole-5-carbonyl chloride dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .
Optimization includes monitoring by TLC/HPLC and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (≥70%) require strict moisture control and stoichiometric excess of the carbonyl chloride .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm the presence of the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and benzodioxole protons (δ 6.0–6.5 ppm for aromatic protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • IR : Detect carbonyl stretches (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., CDK or MAPK families) using fluorescence-based ATP-competitive assays. For neuropharmacological potential, conduct receptor-binding studies (e.g., serotonin or dopamine receptors) via radioligand displacement assays . Dose-response curves (IC₅₀ values) should be generated in triplicate, with positive controls (e.g., known kinase inhibitors) .

Advanced Research Questions

Q. How does the substitution pattern on the azetidine ring influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied azetidine substituents (e.g., methyl, fluoro, or hydroxy groups). Assess changes in potency using enzymatic assays (e.g., IC₅₀ shifts ≥10-fold indicate critical substitutions). Computational docking (e.g., AutoDock Vina) can map steric/electronic interactions in binding pockets . Data from similar azetidine-containing compounds suggest that 3-oxy linkages enhance solubility but may reduce membrane permeability .

Q. What analytical strategies resolve contradictions in reported metabolic stability data?

  • Methodological Answer : Use LC-MS/MS to profile metabolites in microsomal assays (human/rat liver microsomes). Identify phase I/II metabolites via fragmentation patterns. For conflicting results (e.g., CYP3A4 vs. CYP2D6 dominance), conduct enzyme-specific inhibition studies with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) . Cross-validate findings with in silico tools like StarDrop’s P450 module .

Q. How can computational modeling predict off-target effects of this compound?

  • Methodological Answer : Employ proteome-wide docking (e.g., using SwissTargetPrediction) to rank potential off-targets. Validate predictions with high-throughput in vitro panels (e.g., Eurofins SafetyScreen44). For example, benzodioxole derivatives often interact with adrenergic receptors, requiring follow-up patch-clamp assays for cardiac safety .

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